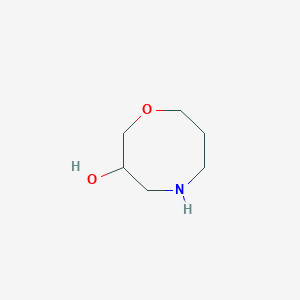
1,5-Oxazocan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Oxazocan-3-ol is a heterocyclic compound with the molecular formula C6H13NO It features a seven-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazocane family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Oxazocan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with dihaloalkanes under basic conditions, leading to the formation of the oxazocane ring. For example, the reaction of 1,5-dibromopentane with ethanolamine in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Oxazocan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oxazocanone derivatives.
Reduction: The nitrogen atom can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxazocanone derivatives, amine derivatives, and various substituted oxazocanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Oxazocan-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its unique ring structure.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 1,5-Oxazocan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the ring structure allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazole: A five-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals.
1,2-Oxazoline: A five-membered ring with similar reactivity but different ring strain and stability.
1,4-Oxazepane: A seven-membered ring like 1,5-Oxazocan-3-ol but with different positioning of the heteroatoms.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where ring size and heteroatom positioning are critical factors.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
1,5-oxazocan-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-6-4-7-2-1-3-9-5-6/h6-8H,1-5H2 |
InChI-Schlüssel |
CZCFYTMWTJGHQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(COC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


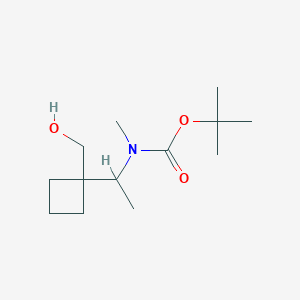
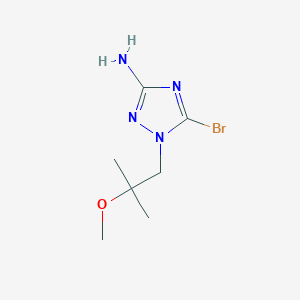
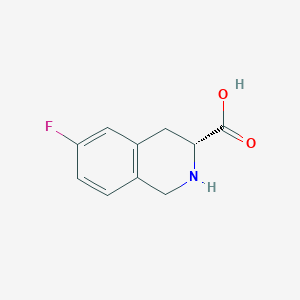

![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
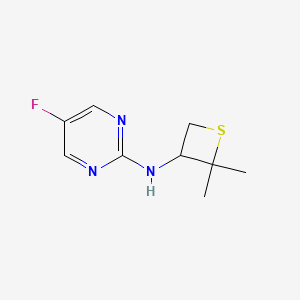
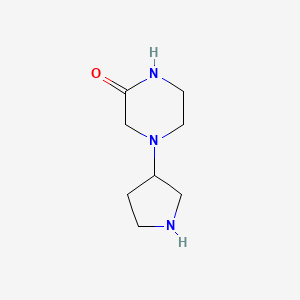
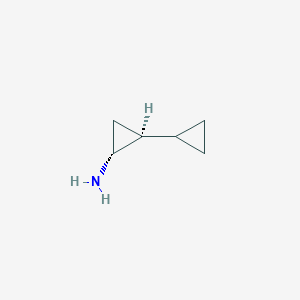

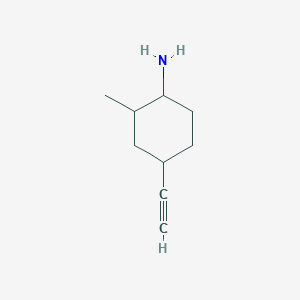

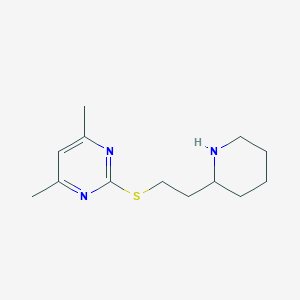
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)

